Methyl 4-bromo-3,5-dihydroxybenzoate

Descripción general

Descripción

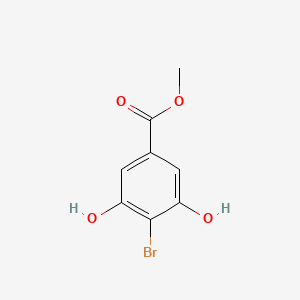

Methyl 4-bromo-3,5-dihydroxybenzoate is a chemical compound belonging to the family of benzoates. It is a brominated derivative of gallic acid, a natural antioxidant found in many plants, fruits, and vegetables. This compound is characterized by its molecular formula C8H7BrO4 and a molecular weight of 247.05 g/mol . It is typically a white to yellow to brown solid .

Métodos De Preparación

The synthesis of Methyl 4-bromo-3,5-dihydroxybenzoate can be achieved through various synthetic routes. One common method involves the bromination of methyl 3,5-dihydroxybenzoate. This reaction typically uses bromine or a bromine source in the presence of a suitable solvent and catalyst. The reaction conditions often include maintaining a controlled temperature and pH to ensure the selective bromination at the desired position on the aromatic ring.

Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Análisis De Reacciones Químicas

Methyl 4-bromo-3,5-dihydroxybenzoate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions. Common reagents include sodium methoxide or potassium tert-butoxide.

Oxidation Reactions: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives. Reagents such as potassium permanganate or chromium trioxide are typically used.

Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the hydroxyl groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoates, while oxidation reactions can produce quinones .

Aplicaciones Científicas De Investigación

Organic Synthesis

Methyl 4-bromo-3,5-dihydroxybenzoate serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, including substitution and oxidation reactions. For example, it can undergo nucleophilic substitution reactions where the bromine atom can be replaced by other nucleophiles, facilitating the production of diverse derivatives.

Medicinal Chemistry

Research indicates that this compound exhibits potential therapeutic effects. Notably, studies have explored its anti-inflammatory properties. In a zebrafish model of inflammatory bowel disease (IBD), this compound demonstrated significant inhibition of inflammatory responses and improved intestinal barrier integrity. It was found to modulate key signaling pathways such as TLR/NF-κB by regulating the expression of various cytokines .

Case Study: Inflammatory Bowel Disease

- Objective: Investigate the anti-inflammatory activity in IBD.

- Method: Zebrafish model induced with trinitro-benzene-sulfonic acid.

- Results: this compound inhibited immune cell migration and reactive oxygen species (ROS) elevation.

- Conclusion: The compound could be a potential candidate for treating IBD through modulation of inflammatory pathways .

Industrial Applications

In addition to its role in research, this compound is utilized in the production of pharmaceuticals and agrochemicals. Its versatility as a building block in organic synthesis makes it valuable in developing new drugs and chemical products.

Data Table: Summary of Applications

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Organic Synthesis | Intermediate for complex organic molecules | Substitution reactions producing derivatives |

| Medicinal Chemistry | Anti-inflammatory properties; potential treatment for IBD | Zebrafish model study on immune response |

| Industrial Production | Used in pharmaceuticals and agrochemicals | Development of new drugs |

Mecanismo De Acción

The mechanism of action of Methyl 4-bromo-3,5-dihydroxybenzoate involves its interaction with various molecular targets and pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress. It may also inhibit specific enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

In neuroprotection, the compound is believed to cross the blood-brain barrier and interact with neuronal cells, protecting them from oxidative damage and apoptosis. The exact molecular targets and pathways involved are still under investigation .

Comparación Con Compuestos Similares

Methyl 4-bromo-3,5-dihydroxybenzoate can be compared with other similar compounds, such as:

Methyl 3,5-dihydroxybenzoate: Lacks the bromine atom, making it less reactive in certain substitution reactions.

3,5-Dihydroxybenzoic acid: The carboxylic acid group instead of the ester group affects its solubility and reactivity.

Methyl 3-bromo-4,5-dihydroxybenzoate: The position of the bromine atom and hydroxyl groups differs, leading to variations in chemical behavior and applications.

The uniqueness of this compound lies in its specific bromination pattern, which imparts distinct chemical properties and reactivity compared to its analogs.

Actividad Biológica

Methyl 4-bromo-3,5-dihydroxybenzoate (CAS No. 34126-16-4) is a compound of interest due to its diverse biological activities. This article examines its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by research findings and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₈H₇BrO₄

- Molecular Weight : 247.04 g/mol

- IUPAC Name : this compound

- SMILES Notation : COC(=O)C1=CC(O)=C(Br)C(O)=C1

The compound exhibits high gastrointestinal absorption and is permeable to the blood-brain barrier, indicating potential for central nervous system activity .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Research indicates that compounds with similar brominated structures possess varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Comparison

| Compound | MIC (µg/mL) | Bacterial Strains Tested |

|---|---|---|

| This compound | <70 | Staphylococcus aureus, E. coli |

| Lanosol butenone | 26.2 | Mycobacterium smegmatis |

| Bromophenols from marine algae | <121 | Various strains |

Studies have shown that the minimum inhibitory concentration (MIC) for this compound is less than 70 µg/mL against multiple bacterial strains . The presence of bromine in the structure enhances its antimicrobial efficacy.

Anticancer Activity

The compound's anticancer potential has been evaluated through various in vitro studies. Similar compounds with brominated phenolic structures have shown cytotoxic effects on human cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study evaluating the cytotoxic effects of bromophenols:

- Cell Lines Tested : A549 (lung), MCF-7 (breast), BEL-7402 (liver)

- IC₅₀ Values : Ranged from 3.09 to 8.71 µg/mL for structurally similar compounds.

The results indicate that this compound may exhibit similar cytotoxic effects due to its structural characteristics .

Antioxidant Activity

Antioxidant properties are crucial in preventing oxidative stress-related diseases. Compounds like this compound have been investigated for their ability to scavenge free radicals.

Table 2: Antioxidant Activity Assessment

| Compound | Assay Type | IC₅₀ (µg/mL) |

|---|---|---|

| This compound | DPPH Radical Scavenging | <50 |

| Ascorbic Acid | Control | ~10 |

The antioxidant activity of this compound was found to be potent, with IC₅₀ values indicating effective radical scavenging capabilities .

Propiedades

IUPAC Name |

methyl 4-bromo-3,5-dihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO4/c1-13-8(12)4-2-5(10)7(9)6(11)3-4/h2-3,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXSHRKILYILVSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)O)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8067814 | |

| Record name | Benzoic acid, 4-bromo-3,5-dihydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8067814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34126-16-4 | |

| Record name | Methyl 4-bromo-3,5-dihydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34126-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-bromo-3,5-dihydroxy-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034126164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-bromo-3,5-dihydroxy-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-bromo-3,5-dihydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8067814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of methyl 4-bromo-3,5-dihydroxybenzoate in the synthesis of NG-121 methyl ether?

A1: this compound serves as the starting material in the synthesis of NG-121 methyl ether []. The synthesis leverages the reactivity of the bromine atom for Stille coupling with a farnesyl unit, and the directing influence of the hydroxyl groups for later epoxidation and cyclization reactions. This strategy allows for the controlled construction of the core structure of NG-121 methyl ether.

Q2: What are the key transformations that this compound undergoes in this synthetic route?

A2: The synthetic route described in the paper involves several key transformations of this compound []:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.